3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
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Description
3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C21H24N2OS and its molecular weight is 352.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives, including structures related to the specified compound, have been studied for their antimicrobial and anti-proliferative properties. A study revealed that certain derivatives exhibited significant inhibitory activity against pathogenic bacteria and fungi, as well as potent anti-proliferative activity against various human cancer cell lines (Al-Wahaibi et al., 2021).
Synthesis and Pharmacological Study
Research on 1,3,4-oxadiazole derivatives, structurally similar to the queried compound, has focused on synthesizing molecules with antibiotic effects against Gram-positive and Gram-negative bacteria. These compounds also exhibit lipoxygenase inhibitory activity, which is significant for their therapeutic potential (Rasool et al., 2016).
Oxidation and Alkylation Studies
Studies involving the alkylation and oxidation of related dihydro-oxadiazocine compounds have provided insights into the chemical behavior of these structures under various conditions, which is essential for their application in pharmaceutical research (Ohkata et al., 1985).
Electronic Structure Analysis
Research has been conducted on the electronic structure of 1,3,4-oxadiazole-2-thione derivatives, closely related to the specified compound. This includes studies on their antibacterial and antituberculostatic activity, as well as molecular orbital calculations to understand their electronic properties, which are crucial for designing effective pharmaceutical agents (Aydogan et al., 2002).
Properties
IUPAC Name |
10-(3,5-dimethylphenyl)-4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-5-15-6-7-19-17(11-15)18-12-21(4,24-19)23(20(25)22-18)16-9-13(2)8-14(3)10-16/h6-11,18H,5,12H2,1-4H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHQAUMFTMMZFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3(CC2NC(=S)N3C4=CC(=CC(=C4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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